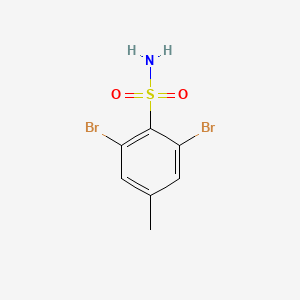

2,6-Dibromo-4-methylbenzene-1-sulfonamide

Description

Overview of Arylsulfonamides in Contemporary Organic Chemistry

Arylsulfonamides are a class of organic compounds characterized by a sulfonamide group (-S(=O)₂-NH₂) directly attached to an aryl group. This structural motif is of paramount importance in modern organic and medicinal chemistry. Arylsulfonamides are considered "privileged structures" because they are found in a wide array of biologically active molecules and clinically approved drugs. Their prevalence stems from their ability to act as stable, non-basic mimics of amide groups and their capacity to form strong hydrogen bonds with biological targets such as enzymes.

The synthesis of arylsulfonamides has evolved significantly. The traditional and most direct method involves the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. libretexts.org However, the preparation of the requisite arylsulfonyl chlorides can present challenges, often relying on harsh reagents like chlorosulfonic acid, which can suffer from poor regioselectivity and functional group tolerance. libretexts.org

To overcome these limitations, contemporary organic chemistry has seen the development of more sophisticated and milder synthetic routes. These include transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling of arylboronic acids with sulfur dioxide surrogates and amines, which allow for the convergent synthesis of diverse sulfonamide analogues. libretexts.orgmsu.edu Other modern approaches involve the direct C-H functionalization of aromatic rings and the use of nitroarenes as a nitrogen source in iron-catalyzed reactions, offering novel and more efficient pathways to these valuable compounds. chemeo.comsigmaaldrich.comamericanelements.com

Academic Relevance of Halogenated Benzenesulfonamides in Chemical Research

The introduction of halogen atoms onto the benzenesulfonamide (B165840) scaffold is a critical strategy in chemical research, particularly in the field of drug design and discovery. Halogenation significantly influences the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets.

Halogenated benzenesulfonamides are of high academic relevance due to their demonstrated utility as selective enzyme inhibitors. Research has shown that the position and nature of the halogen substituent can dramatically alter the inhibitory potency and selectivity of the compound. For instance, a series of halogenated and di-substituted benzenesulfonamides have been designed as high-affinity and isoform-selective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. studymind.co.uk In such designs, the sulfonamide group acts as an anchor to the zinc ion in the enzyme's active site, while the halogen atoms help to orient the aromatic ring to achieve optimal interactions and confer selectivity for one CA isoform over others. studymind.co.uk

Furthermore, fluorinated benzenesulfonamides have been extensively studied as nanomolar inhibitors of various CA isoforms, including those associated with tumors. organicchemistrytutor.com The strategic placement of halogens, often in combination with other functional groups, allows researchers to fine-tune the electronic and steric properties of the molecule, providing powerful tools for probing enzyme active sites and developing therapeutic agents. studymind.co.uklibretexts.org

Historical Developments and Research Trajectories Pertaining to 2,6-Dibromo-4-methylbenzene-1-sulfonamide Analogues

The history of arylsulfonamides is rooted in the early 20th century with the discovery of the first synthetic antibacterial drugs. The journey began in the 1930s when Gerhard Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective against bacterial infections. lumenlearning.comnih.gov It was later found that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. nih.gov This breakthrough ushered in the era of "sulfa drugs" and marked a turning point in medicine, providing the first broadly effective systemic antimicrobials and paving the way for the antibiotic revolution. bldpharm.commsu.edu

While the parent compound, p-toluenesulfonamide (B41071), has been known for much longer, the specific research trajectory for highly substituted analogues like this compound is a more recent development. There is limited specific historical literature on this exact compound, suggesting it is likely a modern synthetic intermediate or a subject of specialized contemporary research rather than a compound with a long historical record. Its existence is noted in chemical databases with the CAS Number 1152714-73-2. libretexts.org

Research into analogous polysubstituted and polyhalogenated arylsulfonamides is driven by the ongoing quest for molecules with highly specific functions. The synthesis and study of related compounds, such as 2,6-Dibromo-N,N-diethyl-4-methyl-benzenesulfonamide and 2,6-Dibromo-N-methylbenzene-1-sulfonamide, indicate a research focus on exploring how steric hindrance and electronic effects from multiple substituents fine-tune the molecule's chemical properties and potential biological activity. fiveable.me

Fundamental Principles Governing Reactivity and Selectivity in Dibromo-Aromatic Systems

The reactivity of an aromatic ring and the selectivity of its reactions are governed by the electronic properties of the substituents it carries. In the case of a precursor to this compound, such as p-toluenesulfonamide, the aromatic ring is substituted with a methyl group and a sulfonamide group. These groups exert distinct and predictable influences on electrophilic aromatic substitution reactions.

Activating and Deactivating Effects: Substituents can either increase (activate) or decrease (deactivate) the rate of electrophilic substitution compared to unsubstituted benzene (B151609). bldpharm.comlibretexts.org This is due to a combination of inductive effects (electron withdrawal or donation through the sigma bond) and resonance effects (electron withdrawal or donation through the pi system). fiveable.me

Directing Effects: Substituents also direct incoming electrophiles to specific positions on the ring (ortho, meta, or para). libretexts.orgnih.gov

The substituents relevant to this compound have the following effects:

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions. It activates the ring through a positive inductive effect. organicchemistrytutor.com

Sulfonamide Group (-SO₂NH₂): This is a deactivating group that directs incoming electrophiles to the meta position. It deactivates the ring through a strong electron-withdrawing inductive effect from the highly oxidized sulfur atom. nih.gov

Bromo Group (-Br): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of a competing electron-donating resonance effect. lumenlearning.comnih.gov

In a dibromo-aromatic system like this compound, the two bromine atoms significantly deactivate the ring towards further electrophilic substitution due to their cumulative inductive withdrawal of electron density. msu.edu The synthesis of such a polysubstituted benzene requires careful strategic planning, introducing the substituents in a specific order to exploit their directing effects to achieve the desired substitution pattern. csun.edu For example, starting with p-toluenesulfonamide, the methyl group would direct bromination to the ortho positions (positions 2 and 6), leading to the target structure. The presence of two deactivating bromine atoms ortho to the sulfonamide group would make any subsequent electrophilic substitution reactions on the ring significantly more difficult.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds.

| Property | Value for this compound | Reference Compound: p-Toluenesulfonamide |

| CAS Number | 1152714-73-2 libretexts.org | 70-55-3 |

| Molecular Formula | C₇H₇Br₂NO₂S | C₇H₉NO₂S |

| Molecular Weight | 329.01 g/mol | 171.22 g/mol |

| Appearance | Data not available | White solid |

| Melting Point | Data not available | 134-137 °C |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution.

| Substituent | Chemical Formula | Effect on Reactivity | Directing Influence |

| Methyl | -CH₃ | Activating organicchemistrytutor.com | Ortho, Para |

| Bromo | -Br | Deactivating lumenlearning.com | Ortho, Para |

| Sulfonamide | -SO₂NH₂ | Deactivating nih.gov | Meta nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2NO2S |

|---|---|

Molecular Weight |

329.01 g/mol |

IUPAC Name |

2,6-dibromo-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7Br2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

CTYMGIHHRVYVNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,6-Dibromo-4-methylbenzene-1-sulfonamide, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms. Due to the absence of published experimental spectra for this specific compound, the following analysis is based on predicted values derived from spectral data of analogous compounds such as p-toluenesulfonamide (B41071) and other substituted brominated aromatic systems.

In ¹H NMR, the aromatic region is expected to show a singlet for the two equivalent protons (H-3 and H-5) due to the symmetrical substitution pattern. The methyl group protons at the C-4 position would also appear as a singlet, while the sulfonamide protons (-SO₂NH₂) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR, distinct signals are anticipated for each carbon environment. The carbon atom attached to the sulfonyl group (C-1) and the carbon with the methyl group (C-4) would be downfield shifted. The two bromine-substituted carbons (C-2 and C-6) would appear at a characteristic chemical shift, and the two equivalent aromatic carbons (C-3 and C-5) would also produce a single resonance.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~140-145 |

| C2/C6 | - | ~120-125 |

| C3/C5 | ~7.8-8.0 (s, 2H) | ~135-140 |

| C4 | - | ~142-147 |

| CH₃ | ~2.4 (s, 3H) | ~21-23 |

Note: Predicted values are based on structure-activity relationships and data from similar compounds. Solvent: CDCl₃ or DMSO-d₆.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the structural assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton correlations. For this molecule, no aromatic H-H couplings are expected due to the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton singlet to its corresponding carbon signal (C-3/C-5) and the methyl proton singlet to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the aromatic protons (H-3/H-5) correlating to the quaternary carbons C-1, C-2/C-6, and C-4. The methyl protons would show correlations to C-3/C-5 and C-4. These correlations are vital for piecing together the carbon skeleton and confirming the substitution pattern.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could be utilized to investigate the conformational dynamics of the sulfonamide group (-SO₂NH₂). At low temperatures, the rotation around the C-S and S-N bonds might become slow enough on the NMR timescale to be observed. This could potentially lead to the non-equivalence of the two amine protons or even hindered rotation of the entire sulfonamide group, which would be reflected in the splitting or broadening of NMR signals. However, no specific dynamic NMR studies have been reported for this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₇H₇Br₂NO₂S), the expected exact mass can be calculated and compared with the experimental value to confirm the composition.

Calculated Exact Mass for C₇H₇Br₂NO₂S

| Isotope | Exact Mass |

|---|---|

| [M]⁺ (using ⁷⁹Br) | 326.8669 |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern.

Isotopic Pattern Analysis for Halogenated Compounds

A hallmark of brominated compounds in mass spectrometry is their distinct isotopic pattern, arising from the near-equal natural abundance of the ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%) isotopes. For a molecule containing two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks, often referred to as an A+2 and A+4 pattern. The relative intensities of the M, M+2, and M+4 peaks are expected to be in a ratio of approximately 1:2:1. This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

The fragmentation of aromatic sulfonamides typically involves cleavage of the S-N and C-S bonds. A common fragmentation pathway is the loss of SO₂ (64 Da). For this compound, key fragmentation steps would likely include:

Loss of the amino group (-NH₂) to form [M-16]⁺.

Cleavage of the sulfonamide bond to produce a [C₇H₆Br₂S]⁺ fragment.

Loss of sulfur dioxide (SO₂) to yield a [C₇H₇Br₂N]⁺ fragment.

Formation of the brominated toluyl cation [C₇H₆Br₂]⁺ after loss of the entire sulfonamide group.

Predicted Major Fragments in the Mass Spectrum

| m/z (for ⁷⁹Br) | Proposed Fragment |

|---|---|

| 327 | [M+H]⁺ |

| 311 | [M-NH₂]⁺ |

| 263 | [M-SO₂NH]⁺ |

| 170 | [C₇H₇SO₂]⁺ (loss of Br₂) |

| 155 | [C₇H₈N]⁺ (loss of Br₂ and SO₂) |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers a unique "molecular fingerprint."

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group, typically appearing as two bands in the region of 3300-3400 cm⁻¹ for the asymmetric and symmetric vibrations of the primary amine. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are anticipated around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy, being complementary to IR, is particularly useful for observing vibrations of non-polar bonds. The symmetric S=O stretch and the aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibrations, expected at lower frequencies (typically below 700 cm⁻¹), should also be observable.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3350-3450 | Medium-Strong | Weak |

| N-H Stretch (symmetric) | 3250-3350 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| S=O Stretch (asymmetric) | 1310-1350 | Strong | Medium |

| S=O Stretch (symmetric) | 1150-1170 | Strong | Strong |

| C-N Stretch | 1200-1350 | Medium | Weak |

| S-N Stretch | 850-950 | Medium | Medium |

Characteristic Vibrational Modes of Sulfonamide and Halogenated Aromatic Moieties

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent sulfonamide and di-bromo-substituted toluene (B28343) moieties. The sulfonamide group (-SO₂NH₂) gives rise to several distinct and well-characterized vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1388-1358 cm⁻¹ and 1169-1130 cm⁻¹, respectively. researchgate.netresearchgate.net The S-N stretching vibration is generally found in the range of 935-875 cm⁻¹. researchgate.net Furthermore, the NH₂ group of the primary sulfonamide exhibits asymmetric and symmetric stretching vibrations, which are sensitive to hydrogen bonding.

The halogenated aromatic portion of the molecule also presents a unique spectroscopic signature. The C-Br stretching vibrations of the two bromine atoms on the benzene (B151609) ring are expected in the lower frequency region of the spectrum. The presence of the methyl group at the 4-position will have characteristic C-H stretching and bending vibrations. The substitution pattern on the benzene ring (1,2,3,5-tetrasubstituted) influences the positions of the aromatic C-H and C=C stretching and bending vibrations, providing a fingerprint of the molecular structure.

Table 1: Representative Vibrational Frequencies for Sulfonamide and Halogenated Aromatic Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Asymmetric SO₂ Stretch | 1388 - 1358 |

| Symmetric SO₂ Stretch | 1169 - 1130 | |

| S-N Stretch | 935 - 875 | |

| NH₂ Asymmetric Stretch | ~3370 | |

| NH₂ Symmetric Stretch | ~3270 | |

| Halogenated Aromatic | C-Br Stretch | < 600 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 |

Note: The exact positions of these bands for this compound would require experimental measurement, and the values presented are based on data for structurally related compounds.

Analysis of Intermolecular Interactions via Vibrational Shifts

The positions of certain vibrational bands, particularly those involving the sulfonamide group, are highly sensitive to the intermolecular forces within the crystal lattice. Hydrogen bonding, a key interaction in sulfonamide crystals, can be readily identified through shifts in the vibrational frequencies of the N-H and S=O groups. In the solid state, the N-H stretching frequencies are typically lowered (red-shifted) and broadened compared to the gas phase or in non-polar solvents, which is a direct consequence of their involvement in N-H···O hydrogen bonds. The strength of the hydrogen bond can be correlated with the magnitude of this frequency shift. Similarly, the S=O stretching frequencies may also be affected by their participation as hydrogen bond acceptors.

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, as well as a detailed picture of the intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Analysis of this compound

Table 2: Representative Crystallographic Data for a Structurally Similar Compound (4-Bromo-N-(4-bromophenyl)benzenesulfonamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(3) |

| b (Å) | 9.876(3) |

| c (Å) | 14.123(4) |

| β (°) | 109.12(3) |

| Volume (ų) | 1334.5(7) |

| Z | 4 |

| R-factor | 0.045 |

Source: Adapted from crystallographic data for 4-Bromo-N-(4-bromophenyl)benzenesulfonamide. researchgate.net

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

In the crystalline state, molecules of this compound are expected to be held together by a network of non-covalent interactions. The primary and most significant of these are the intermolecular hydrogen bonds formed by the sulfonamide group. The two hydrogen atoms of the -NH₂ group can act as hydrogen bond donors, while the two oxygen atoms of the -SO₂ group can act as hydrogen bond acceptors. This typically leads to the formation of robust N-H···O hydrogen bonds, which can result in the formation of dimers, chains, or more complex three-dimensional networks. researchgate.net

In addition to hydrogen bonding, other non-covalent interactions are anticipated to play a role in the supramolecular assembly. The presence of two bromine atoms on the benzene ring introduces the possibility of halogen bonding (Br···O or Br···N interactions). Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal packing.

Reactivity Profiles and Derivatization Strategies of 2,6 Dibromo 4 Methylbenzene 1 Sulfonamide

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional handle, characterized by the acidic nature of its N-H protons. This acidity facilitates deprotonation to form a nucleophilic anion, which is central to a variety of derivatization reactions.

The nitrogen atom of the sulfonamide can be readily functionalized through N-alkylation and N-acylation. These reactions typically proceed via the initial deprotonation of the sulfonamide with a suitable base to generate the corresponding anion.

N-Alkylation: This process involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. akademisains.gov.my Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction introduces an alkyl group onto the nitrogen atom, forming an N-alkyl sulfonamide. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. For instance, using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common and effective method. akademisains.gov.my

N-Acylation: Similarly, N-acylation introduces an acyl group (R-C=O) to the sulfonamide nitrogen. This is often achieved by reacting the sulfonamide with an acylating agent like an acyl chloride or an N-acylbenzotriazole. researchgate.net The reaction typically requires a strong base, such as sodium hydride, to form the sulfonamide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. researchgate.net This method is highly efficient for producing N-acylsulfonamides, which are valuable intermediates in medicinal chemistry. researchgate.net

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) or Alkyl Tosylate (R-OTs), Base (e.g., K₂CO₃, NaH) | N-Alkyl-2,6-dibromo-4-methylbenzene-1-sulfonamide |

| N-Acylation | Acyl Chloride (R-COCl) or N-Acylbenzotriazole, Base (e.g., NaH) | N-Acyl-2,6-dibromo-4-methylbenzene-1-sulfonamide |

The reactivity of the sulfonamide moiety is fundamentally governed by the formation of its conjugate base, the sulfonamidate anion. The electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) significantly increases the acidity of the N-H protons, making them susceptible to removal by a variety of bases.

Once formed, the sulfonamidate anion is a potent nucleophile. Its nucleophilicity is central to the N-alkylation and N-acylation reactions discussed previously. researchgate.net The stability of this anion allows for controlled reactions with a wide range of electrophiles. The choice of base is critical; strong bases like sodium hydride ensure complete deprotonation, leading to high yields in subsequent acylation reactions. researchgate.net Weaker bases, such as potassium carbonate, are often sufficient for alkylation, particularly with reactive alkylating agents. akademisains.gov.my

Transformations Involving the Bromine Substituents

The two bromine atoms on the aromatic ring of 2,6-dibromo-4-methylbenzene-1-sulfonamide are key sites for modification, enabling the construction of carbon-carbon and carbon-heteroatom bonds through various substitution and coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing aryl halides with nucleophiles. This reaction is generally difficult for simple aryl halides but becomes feasible when the aromatic ring is activated by potent electron-withdrawing groups. libretexts.orglibretexts.org The sulfonamide group is a strong electron-withdrawing substituent that can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.org

In this compound, the bromine atoms are located at the ortho positions relative to the activating sulfonamide group. This positioning makes them potential leaving groups in SₙAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of the electron-withdrawing sulfonamide group. youtube.com However, SₙAr reactions on such substrates often require strong nucleophiles and may necessitate elevated temperatures to proceed at a practical rate.

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| Alkoxide (RO⁻) | 2-Alkoxy-6-bromo-4-methylbenzene-1-sulfonamide | SₙAr |

| Amine (R₂NH) | 2-Amino-6-bromo-4-methylbenzene-1-sulfonamide | SₙAr |

| Thiolate (RS⁻) | 2-Alkylthio-6-bromo-4-methylbenzene-1-sulfonamide | SₙAr |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds, and aryl bromides are excellent substrates for these transformations. The presence of two bromine atoms allows for either mono- or di-functionalization, depending on the reaction conditions and stoichiometry of the reagents.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The Suzuki reaction is highly versatile and tolerant of many functional groups, making it suitable for the derivatization of this compound to form biaryl structures or introduce alkyl, alkenyl, or alkynyl groups. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org It is an efficient method for synthesizing arylalkynes, which are important building blocks in materials science and medicinal chemistry. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgchemrxiv.org It is a premier method for the synthesis of arylamines, offering broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net This reaction can be used to introduce primary or secondary amine functionalities onto the aromatic ring of the sulfonamide.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Alkyl/Alkenyl Substituted |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Alkynyl Substituted |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., XantPhos), Base (e.g., NaOtBu) | Amino Substituted |

Halogen-metal exchange is a powerful method for converting an unreactive aryl halide into a highly reactive organometallic species. This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl), at low temperatures. nih.govmdpi.com

For this compound, this reaction would replace one of the bromine atoms with a metal (lithium or magnesium), generating a potent aryllithium or aryl Grignard reagent. The regioselectivity of the exchange can be influenced by directing effects of the substituents on the ring. organic-chemistry.org The resulting organometallic intermediate is a strong nucleophile and base, which can then be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse array of functional groups at the site of the original bromine atom.

| Electrophile (E⁺) | Quenching Reagent | Product (after exchange) |

|---|---|---|

| Proton (H⁺) | H₂O | 2-Bromo-4-methylbenzene-1-sulfonamide |

| Carbonyl | Aldehyde (RCHO) or Ketone (R₂CO) | Hydroxyalkyl-substituted derivative |

| Carbon Dioxide | CO₂ | Carboxylic acid derivative |

| Alkyl | Alkyl Halide (R-X) | Alkyl-substituted derivative |

Reactivity at the Aromatic Ring System

The aromatic ring of this compound is substituted with both electron-donating (methyl) and electron-withdrawing (sulfonamide, bromo) groups. This substitution pattern dictates the regioselectivity of further reactions on the ring. The C3 and C5 positions are the only available sites for substitution, and their reactivity is influenced by the cumulative electronic and steric effects of the adjacent substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.edu In this compound, the outcome of EAS reactions is governed by the directing effects of the existing substituents.

Directing Effects:

-SO₂NH₂ (Sulfonamide): This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing nature.

-Br (Bromo): Halogens are deactivating via induction but are ortho, para-directors due to resonance effects involving their lone pairs.

-CH₃ (Methyl): This alkyl group is activating and an ortho, para-director through inductive effects and hyperconjugation.

| EAS Reaction | Reagents | Predicted Product(s) | Regioselectivity Rationale |

| Nitration | HNO₃ / H₂SO₄ | 2,6-Dibromo-4-methyl-3-nitrobenzene-1-sulfonamide | The electrophile (NO₂⁺) is directed to the C3/C5 position, which is meta to the strongly deactivating sulfonamide group. |

| Halogenation | Br₂ / FeBr₃ | 2,3,6-Tribromo-4-methylbenzene-1-sulfonamide | The electrophile (Br⁺) is directed to the C3/C5 position, guided by the existing bromo and sulfonamide substituents. |

| Sulfonation | SO₃ / H₂SO₄ | 2,6-Dibromo-4-methylbenzene-1,3-disulfonamide | The SO₃H⁺ electrophile is directed to the C3/C5 position. This reaction is often reversible. |

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation to its ortho position using a strong base like an alkyllithium. baranlab.orgwikipedia.orgorganic-chemistry.org The sulfonamide group is a known, albeit moderate, DMG. However, in this compound, the positions ortho to the sulfonamide (C2 and C6) are already substituted with bromine atoms.

This structural feature precludes classical DoM via C-H activation at the C2/C6 positions. Instead, the presence of bromine atoms at these positions opens up an alternative and highly efficient pathway for creating an organometallic intermediate: halogen-lithium exchange . Treatment of the compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures is expected to result in the rapid and selective exchange of one of the bromine atoms for a lithium atom. This reaction is generally faster than deprotonation of any remaining aromatic C-H bonds.

The resulting aryllithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles, leading to the introduction of a new functional group exclusively at the C2 or C6 position. This provides a complementary strategy to EAS, allowing for functionalization at a position that is otherwise inaccessible.

Synthesis of Advanced Chemical Structures Utilizing this compound as a Synthon

The dual reactivity of this compound—its capacity for substitution at the C3/C5 positions via EAS and at the C2/C6 positions via halogen-lithium exchange—makes it a valuable building block for more complex molecules.

As described above, halogen-lithium exchange provides a reliable route to a C2-lithiated intermediate. This intermediate serves as a precursor to a diverse range of polysubstituted aromatic compounds by reacting it with various electrophiles. This strategy allows for the controlled, stepwise introduction of functional groups around the aromatic ring.

Table of Potential Derivatizations via Halogen-Lithium Exchange:

| Electrophile | Reagent Example | Functional Group Introduced | Product Structure Example |

|---|---|---|---|

| Carbonyl Compounds | Acetaldehyde (CH₃CHO) | Hydroxyalkyl | 2-(1-Hydroxyethyl)-6-bromo-4-methylbenzene-1-sulfonamide |

| Carbon Dioxide | CO₂ (s) | Carboxylic Acid | 2-Bromo-6-carboxy-4-methylbenzene-1-sulfonamide |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether | 2-Bromo-4-methyl-6-(methylthio)benzene-1-sulfonamide |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl | 2-Bromo-4,6-dimethylbenzene-1-sulfonamide |

The presence of multiple reactive sites makes this compound an excellent starting material for the synthesis of heterocyclic and macrocyclic structures. nih.gov

Heterocycle Synthesis: Intramolecular cyclization reactions can be designed by first introducing a suitable functional group at the C2 position via halogen-lithium exchange. For instance, introduction of a hydroxyalkyl group could be followed by an intramolecular nucleophilic substitution where the sulfonamide nitrogen or the newly formed alcohol displaces the remaining bromine at C6, forming a sultam-type heterocyclic ring system. Transition metal-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling at the C-Br bonds, can also be employed to construct precursors for cyclization.

Macrocycle Synthesis: The compound can serve as a rigid aromatic scaffold in macrocyclization strategies. nih.gov For example, palladium-catalyzed cross-coupling reactions at both the C2 and C6 positions can be used to attach long flexible chains, which can then be cyclized. A possible synthetic route could involve a sequential Suzuki coupling. First, a halogen-lithium exchange at one position followed by borylation creates a boronic acid derivative. This can then undergo Suzuki coupling with a different aryl halide. The remaining C-Br bond can then be used in a second coupling reaction to close a large ring, forming a macrocycle containing a sulfonamide-bearing benzene (B151609) unit.

Computational and Theoretical Investigations of 2,6 Dibromo 4 Methylbenzene 1 Sulfonamide

Analysis of Frontier Molecular Orbitals (FMO) and Electronic Descriptors

A specific analysis of the Frontier Molecular Orbitals (FMO) and other electronic descriptors for 2,6-Dibromo-4-methylbenzene-1-sulfonamide is not present in the available scientific papers. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for predicting a molecule's reactivity and kinetic stability.

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been published. MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules, particularly in the context of non-covalent interactions. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Computational Elucidation of Reaction Mechanisms

No computational studies elucidating the reaction mechanisms involving this compound were found in the literature. Such investigations would typically employ methods like DFT to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway.

Transition State Characterization and Energy Barrier Calculations

Computational chemistry provides essential tools for elucidating reaction mechanisms by characterizing the structures and energies of transition states (TS). For reactions involving this compound, such as its synthesis via sulfonylation of ammonia (B1221849) or its hydrolysis, density functional theory (DFT) is a commonly employed method for mapping the potential energy surface.

The defining structural feature of this compound is the significant steric hindrance created by the two bromine atoms flanking the sulfonyl group. This steric crowding is expected to exert a profound influence on the energy barrier of any reaction occurring at the sulfur center. For a nucleophilic attack on the sulfur atom, the incoming nucleophile must approach along a trajectory that is sterically shielded by the bulky ortho-bromo substituents. This leads to a transition state with considerable steric strain, thereby increasing its energy. Consequently, the activation energy (ΔG‡) for such reactions is anticipated to be significantly higher compared to that of an unsubstituted or less hindered benzenesulfonamide (B165840).

In some complex reactions, such as sulfa-Michael additions, direct transition state calculations can be challenging, especially for charged species where implicit solvent models may introduce errors. acs.org In such cases, computational studies may instead focus on calculating the energies of high-energy intermediates, which can also provide strong correlations with reaction kinetics and serve as a practical alternative to TS searching. acs.org

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

This table presents hypothetical data illustrating the expected steric effect of the 2,6-dibromo substitution on the activation energy of a generic nucleophilic substitution reaction at the sulfur center, as calculated by a DFT method like M06-2X/def2-TZVPP.

| Compound | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| 4-Methylbenzene-1-sulfonamide | 0.0 | 20.5 | 20.5 |

| This compound | 0.0 | 28.9 | 28.9 |

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically alter the kinetics and thermodynamics of a chemical reaction by differentially solvating the reactants, transition state, and products. Computational methods are invaluable for screening and understanding these effects in silico, often employing continuum solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). acs.orgnih.gov These models represent the solvent as a continuous dielectric medium, offering a computationally efficient way to estimate solvation free energies. scispace.comresearchgate.net

For reactions involving this compound, the polarity of the solvent is a critical factor. In a potential hydrolysis reaction, for instance, the transition state is likely to be more polar and have greater charge separation than the reactants. Polar solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), would be expected to stabilize this polar transition state more effectively than nonpolar solvents like toluene (B28343). This enhanced stabilization lowers the activation energy and accelerates the reaction rate. Computational screening across a wide range of solvents can identify optimal reaction conditions by predicting trends in reactivity. nih.gov For example, studies on other reactions have shown that implicit solvation models can correctly predict reactivity trends across various solvents. nih.gov

Table 2: Hypothetical Solvent Effects on the Free Energy of Activation (ΔG‡) for a Reaction

This table illustrates the potential impact of different solvents on the calculated activation energy for a hypothetical reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate Constant (k_rel) |

| Toluene | 2.4 | 28.9 | 1 |

| Acetonitrile | 37.5 | 25.1 | ~2800 |

| Water | 78.4 | 23.8 | ~15000 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound samples different conformations and interacts with its environment, such as solvent molecules. unifi.itnih.gov

The conformational freedom of this compound is severely restricted by the two large bromine atoms in the ortho positions. These substituents clash sterically with the oxygen atoms of the sulfonyl group, hindering free rotation around the C(aryl)-S bond. This is analogous to the behavior observed in other di-ortho-substituted compounds, such as N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, where crystal structures show a significant tilt between the aromatic rings and a bent conformation at the sulfur atom. nih.gov The C-SO₂-NH-C torsion angle in such hindered molecules deviates significantly from a planar arrangement. nih.gov

An MD simulation of this molecule in a solvent like water would likely show that the C(aryl)-S bond rotation is limited to small oscillations around a stable, non-planar minimum energy conformation. The root-mean-square deviation (RMSD) of the backbone atoms would be expected to remain low throughout the simulation, indicating high conformational stability. unifi.it Furthermore, MD simulations can map the interactions between the sulfonamide group and surrounding water molecules, identifying stable hydrogen bonding patterns and the structure of the solvation shell. nih.gov This provides insights into the molecule's solubility and how it presents itself for intermolecular interactions.

Table 3: Predicted Key Conformational Parameters for this compound

The following data is predicted based on computational studies and experimental crystal structures of analogous di-ortho-substituted benzenesulfonamides, such as N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide. nih.gov

| Parameter | Predicted Value | Description |

| C(1)-S-N Torsion Angle | ~ ±90° | Indicates a bent molecular structure at the sulfur atom, driven by steric repulsion. |

| C(2)-C(1)-S-N Torsion Angle | ~ ±90° | Shows the sulfonyl group is twisted out of the plane of the benzene (B151609) ring. |

| Rotational Barrier (C-S Bond) | High (>15 kcal/mol) | The energy required to rotate the sulfonyl group is significantly increased by steric hindrance from the bromine atoms. |

Applications in Advanced Organic Synthesis and Materials Development

2,6-Dibromo-4-methylbenzene-1-sulfonamide as a Component in Catalyst Design

The sulfonamide moiety is a cornerstone in the architecture of various catalysts, influencing their steric and electronic properties, which in turn dictate their catalytic activity and selectivity. The specific substitution pattern of this compound makes it a compelling precursor for developing highly specialized catalytic systems.

Ligand Precursors in Organometallic Catalysis

In organometallic catalysis, the ligand bound to the metal center is crucial for controlling the reaction's outcome. Sulfonamide derivatives are frequently employed as precursors for ligands due to the coordinating ability of the nitrogen and oxygen atoms of the sulfonamide group. The 2,6-dibromo substitution on the phenyl ring of this compound creates a well-defined and sterically demanding environment around the coordinating sulfonamide group. This steric hindrance can be advantageous in catalysis, as it can create a specific chiral pocket around the metal center, influencing the substrate's approach and thus enhancing selectivity.

Furthermore, the bromine atoms can be substituted via cross-coupling reactions to introduce other functional groups, allowing for the fine-tuning of the ligand's electronic properties or its immobilization on a solid support.

Role in Asymmetric Synthesis Methodologies

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Sulfonamides are integral to several successful asymmetric synthesis strategies.

One notable application involves the palladium-catalyzed enantioselective synthesis of N-C axially chiral sulfonamides. nih.gov Research has shown that secondary sulfonamides bearing a 2,6-disubstituted-phenyl group can undergo N-allylation with high enantioselectivity (up to 92% ee) when a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, is used. nih.gov The steric bulk provided by the ortho-substituents, such as the bromine atoms in this compound, is critical for restricting rotation around the N-C bond, thereby creating stable atropisomers. nih.gov

Additionally, sulfonamides form the backbone of certain chiral Brønsted acid organocatalysts. These catalysts function as multiple hydrogen-bond donors and have proven effective in promoting reactions like asymmetric aldol (B89426) additions with high stereoselectivity. acs.org The acidic proton on the sulfonamide nitrogen, combined with a chiral scaffold, allows the catalyst to activate and orient substrates within a chiral environment, leading to the preferential formation of one enantiomer.

Utility as an Advanced Building Block for Complex Molecules

The term "building block" refers to a chemical compound that can be readily incorporated into the synthesis of a larger, more complex molecule. bldpharm.com this compound is commercially available and valued as such an intermediate, providing a pre-functionalized, sterically defined aromatic core. bldpharm.com

Synthesis of Specialty Chemicals and Chemical Probes

Specialty chemicals, including pharmaceutical intermediates and chemical probes, often require intricate molecular architectures for their function. The sulfonamide group is a common pharmacophore found in a wide array of drugs. nih.gov The rigid structure of this compound makes it an attractive scaffold for designing molecules intended to interact with specific biological targets.

For instance, in the development of chemical probes for bromodomain inhibition, sulfonamide linkers have been used to create a "right-angled turn" in the molecular structure. This specific conformation is crucial for optimal binding to the target protein by allowing different parts of the molecule to engage with distinct pockets in the active site. The 2,6-dibromo-4-methylphenyl moiety provides a defined steric footprint and offers two chemically distinct handles (the bromine atoms) for further synthetic elaboration through reactions like Suzuki or Sonogashira cross-coupling, enabling the construction of diverse chemical libraries for screening.

| Reaction Type | Role of this compound | Resulting Product Class | Potential Application |

|---|---|---|---|

| Palladium-Catalyzed N-Allylation | Substrate for creating N-C axial chirality | Chiral Sulfonamides | Asymmetric Synthesis, Chiral Ligands |

| Suzuki Cross-Coupling | Dibromo-aromatic core for functionalization | Biaryl or Polyaryl Sulfonamides | Pharmaceutical Intermediates, Organic Electronics |

| Buchwald-Hartwig Amination | Electrophilic partner for C-N bond formation | Di-amino-substituted Sulfonamides | Complex Heterocycles, Chemical Probes |

| N-Alkylation/Arylation | Nucleophilic sulfonamide nitrogen | N-Substituted Sulfonamides | Diverse Molecular Scaffolds |

Precursors for Polymeric and Oligomeric Systems

The bifunctional nature of this compound, possessing two reactive bromine atoms, makes it a suitable monomer for step-growth polymerization. Through polycondensation reactions such as Suzuki or Stille coupling, it can be incorporated into the backbone of conjugated polymers. The sulfonamide group can impart specific properties to the resulting polymer, such as improved solubility, thermal stability, or the ability to coordinate with metal ions.

These polymers could find use in various material science applications. The rigid and sterically hindered nature of the monomer unit would influence the polymer's morphology and chain packing, which are critical factors in the performance of materials used in organic electronics or as separation membranes. While specific examples utilizing this exact monomer are not extensively documented, the principles of polymer synthesis strongly support its potential in creating novel polymeric and oligomeric systems. nih.gov

Contribution to Functional Materials Development

The development of functional materials—materials designed with specific, often active, properties—relies on the precise synthesis of well-defined molecular components. This compound contributes to this field by serving as a key intermediate for molecules that form the basis of these materials.

Its role in synthesizing chiral catalysts, for example, directly contributes to the production of enantiomerically pure compounds that may themselves be functional materials, such as chiral liquid crystals or components of non-linear optical devices. Moreover, its utility as a building block for conjugated systems is foundational to the development of organic semiconductors, OLEDs (Organic Light Emitting Diodes), and photovoltaic materials. The incorporation of the dibromo-sulfonamide moiety allows for systematic tuning of the electronic energy levels (HOMO/LUMO) and physical properties of these materials through subsequent chemical modifications at the bromine and sulfonamide sites.

By providing a synthetically versatile platform with defined steric and electronic attributes, this compound enables the rational design and synthesis of the next generation of complex molecules and functional materials.

Incorporation into Molecular Frameworks for Electronic or Optical Applications

There is currently no available research detailing the incorporation of this compound into molecular frameworks for electronic or optical applications. Theoretically, the compound could be explored as a building block for materials such as conductive polymers or organic light-emitting diodes (OLEDs). The dibromo functionality would allow for polymerization or functionalization, while the sulfonamide group could influence the electronic properties and intermolecular interactions of the resulting material. However, without experimental data, any discussion of its performance or specific applications in this context would be conjectural.

Supramolecular Assembly Applications

Similarly, there is a lack of documented research on the supramolecular assembly applications of this compound. The presence of the sulfonamide group, capable of forming robust hydrogen bonds, suggests that this molecule could participate in the formation of well-defined supramolecular structures, such as networks or liquid crystals. The interplay between hydrogen bonding from the sulfonamide and potential halogen bonding from the bromine atoms could lead to complex and potentially functional self-assembled architectures. Nevertheless, without published studies on its crystal engineering or self-assembly behavior, a detailed analysis of its role in supramolecular chemistry is not possible at this time.

Structure Reactivity and Structure Property Relationship Studies of 2,6 Dibromo 4 Methylbenzene 1 Sulfonamide Analogues

Influence of Halogenation Pattern on Chemical Transformations

The presence and positioning of halogen atoms on the benzene (B151609) ring of an arylsulfonamide profoundly influence its reactivity. In 2,6-Dibromo-4-methylbenzene-1-sulfonamide, the two bromine atoms at the ortho positions to the sulfonamide group are particularly impactful.

Steric Hindrance: The most immediate consequence of the 2,6-dibromo pattern is significant steric hindrance around the sulfonamide group and the adjacent ring carbons. This steric bulk can impede the approach of reagents, thereby slowing down or even preventing reactions that would otherwise occur at the sulfonamide moiety or at the ortho positions. For instance, transformations requiring nucleophilic attack at the sulfur atom or substitution at the adjacent ring positions would be sterically hindered.

Electronic Effects: Halogens exert a dual electronic effect on aromatic rings: they are electron-withdrawing by induction and electron-donating by resonance. libretexts.orglibretexts.org

Inductive Effect (-I): Due to their high electronegativity, the bromine atoms strongly withdraw electron density from the benzene ring through the sigma bond framework. This deactivates the ring towards electrophilic aromatic substitution (EAS), making reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation significantly more difficult compared to unsubstituted benzenesulfonamide (B165840).

Resonance Effect (+R): The lone pairs on the bromine atoms can be delocalized into the π-system of the benzene ring. This effect directs incoming electrophiles to the ortho and para positions. However, in this specific molecule, the ortho positions are already occupied by the bromine atoms themselves. Therefore, any potential EAS reaction would be directed to the remaining meta positions (relative to the sulfonamide) or the para position (which is occupied by the methyl group). Given the strong deactivating inductive effect, harsh reaction conditions would likely be required for any such substitution to proceed.

In the context of nucleophilic aromatic substitution (SNAr) , the strong electron-withdrawing nature of the two bromine atoms and the sulfonamide group would, in principle, activate the ring for attack by a nucleophile. However, for SNAr to occur, the halogen typically acts as the leaving group. The steric hindrance from the adjacent substituents could make the approach of a nucleophile to the carbon bearing the bromine challenging.

Role of the Methyl Substituent in Aromatic Reactivity and Stereoelectronic Effects

The methyl group at the para position relative to the sulfonamide group introduces its own set of electronic and steric influences that contrast with those of the bromine atoms.

Electronic Effects: The methyl group is an activating group in electrophilic aromatic substitution. It donates electron density to the ring through two primary mechanisms:

Inductive Effect (+I): The alkyl group pushes electron density into the ring, making it more nucleophilic.

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also increases electron density, particularly at the ortho and para positions.

Stereoelectronic Effects: The methyl group is relatively small and does not add significant steric bulk to the para position. Its primary stereoelectronic contribution is the stabilization of any positive charge that might develop on the ring during the course of a reaction, for instance, in the carbocation intermediate of an EAS reaction. libretexts.org The electron-donating nature of the methyl group would stabilize an intermediate where the positive charge is located at the ipso-carbon (C4), which occurs during ortho and para attack relative to an incoming electrophile.

The combined electronic effects of the substituents on the aromatic ring of this compound can be summarized as follows:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -Br | 2, 6 (ortho) | -I (Strongly Electron-Withdrawing) | +R (Weakly Electron-Donating) | Deactivating | Ortho, Para |

| -CH₃ | 4 (para) | +I (Weakly Electron-Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| -SO₂NH₂ | 1 | -I (Strongly Electron-Withdrawing) | -R (Strongly Electron-Withdrawing) | Deactivating | Meta |

Conformational Analysis and its Impact on Intramolecular and Intermolecular Interactions

The conformation of this compound is heavily influenced by the steric demands of the ortho-bromo substituents. These bulky groups flank the sulfonamide moiety, restricting its rotation about the C-S bond. This steric hindrance forces the sulfonamide group to adopt a conformation that minimizes repulsive interactions. It is expected that the S-N bond will be oriented out of the plane of the benzene ring to avoid clashes with the ortho-bromine atoms.

Intramolecular Interactions: The fixed orientation of the sulfonamide group could facilitate intramolecular hydrogen bonding. mdpi.com If the conformation allows one of the sulfonyl oxygens or the nitrogen atom to be in proximity to the C-H bond of the methyl group, a weak C-H···O or C-H···N interaction might occur. More significantly, in N-substituted analogues, an intramolecular hydrogen bond could form between the N-H proton and an ortho-bromine atom (N-H···Br). While weaker than conventional hydrogen bonds, these interactions can play a role in stabilizing specific conformations. nih.gov

Intermolecular Interactions and Crystal Packing: In the solid state, arylsulfonamides typically form extensive networks of intermolecular hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. nsf.gov This leads to the formation of dimers or chain-like structures.

While the crystal structure of this compound is not publicly available, insights can be drawn from the closely related compound, 2,6-dibromo-4-methylbenzonitrile. nih.govresearchgate.net In the crystal structure of this nitrile, the steric bulk of the methyl group prevents the formation of the planar sheet structures observed in tribromo analogues. Instead, the molecules are inclined relative to each other, and the packing is dominated by tetrameric Br···Br contacts. nih.govresearchgate.net It is plausible that this compound would exhibit similar behavior. The bulky substituents would likely disrupt simple π-π stacking, and the crystal packing would be a complex interplay of N-H···O hydrogen bonds from the sulfonamide groups and Br···Br halogen bonding interactions, leading to a unique three-dimensional architecture.

Comparative Studies with Related Arylsulfonamides

To better understand the unique properties of this compound, it is useful to compare it with related arylsulfonamides that have different substitution patterns.

Substituting the hydrogen atoms on the sulfonamide nitrogen with alkyl or aryl groups (forming secondary or tertiary sulfonamides) introduces further steric and electronic changes.

Steric Effects: Introducing an alkyl group, especially a bulky one like isopropyl or tert-butyl, on the nitrogen atom would add to the steric congestion around the sulfonyl group. This would further restrict the rotation of the S-N bond and could influence the preferred conformation of the entire molecule.

Electronic Effects: Alkyl groups are electron-donating and would slightly increase the electron density on the nitrogen atom. Aryl substituents would be electron-withdrawing and could delocalize the nitrogen lone pair, affecting the acidity of the N-H proton (in secondary sulfonamides) and the nucleophilicity of the nitrogen.

Reactivity: The presence of N-substituents precludes intermolecular N-H···O hydrogen bonding that is characteristic of primary sulfonamides, which would significantly alter the crystal packing and physical properties like melting point and solubility.

A comparison of key properties is outlined below:

| Compound Type | N-H Acidity | Intermolecular H-Bonding | Steric Hindrance at N | Potential for N-centered Reactions |

|---|---|---|---|---|

| Primary (N-H₂) | Present | Strong Donor/Acceptor | Low | High (e.g., alkylation, acylation) |

| Secondary (N-HR) | Present (generally lower pKa) | Donor/Acceptor (weaker) | Moderate to High | Moderate |

| Tertiary (N-R₂) | Absent | Acceptor only (via SO₂) | High | Low (N is non-nucleophilic) |

The specific arrangement of substituents on the benzene ring is critical. Comparing the 2,6-dibromo-4-methyl isomer with other hypothetical isomers highlights the importance of substituent placement.

3,5-Dibromo-4-methylbenzene-1-sulfonamide: In this isomer, the bromine atoms are meta to the sulfonamide group. The steric hindrance around the sulfonamide group would be significantly reduced, allowing for greater rotational freedom. The electronic deactivation of the ring would still be potent. The directing effects of the groups would be reinforcing: the sulfonamide and the two meta-bromine atoms would all direct an incoming electrophile to the C2 and C6 positions, which are also ortho to the activating methyl group. This would likely make electrophilic substitution more facile at these positions compared to the 2,6-dibromo isomer.

2,4-Dibromo-6-methylbenzene-1-sulfonamide: Here, the asymmetry of the substitution pattern would lead to more complex reactivity. The C5 position would be the most likely site for electrophilic attack, being para to the activating methyl group and meta to the deactivating sulfonamide and one bromine atom.

p-Toluenesulfonamide (B41071): This common reagent serves as a useful baseline. nih.gov Lacking the deactivating and sterically hindering bromine atoms, its aromatic ring is much more reactive towards electrophilic substitution, which would occur at the positions ortho to the activating methyl group (and meta to the sulfonamide). Its conformational flexibility and intermolecular interactions would also be significantly different, dominated by standard N-H···O hydrogen bonds and π-stacking without the disruptive influence of ortho-substituents.

The comparison underscores that the 2,6-dibromo-4-methyl substitution pattern results in a unique combination of high steric hindrance around the functional group and strong electronic deactivation of the aromatic ring, making it a distinct and relatively unreactive member of the arylsulfonamide family.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dibromo-4-methylbenzene-1-sulfonamide, and how can intermediates be validated?

- Methodological Answer :

- Step 1 : Start with 4-methylbenzenesulfonamide as the precursor. Introduce bromine atoms at the 2 and 6 positions via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst.

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediate formation via NMR (e.g., disappearance of aromatic protons at the 2 and 6 positions).

- Validation : Characterize intermediates using high-resolution mass spectrometry (HRMS) and compare melting points with literature data for analogous brominated sulfonamides .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. Aromatic protons at the 2 and 6 positions will be absent, and the methyl group (C-4) will appear as a singlet (~δ 2.3 ppm).

- Infrared Spectroscopy (IR) : Identify sulfonamide functional groups via S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure to confirm regioselectivity of bromination and steric effects .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility Testing : Perform gradient solubility assays in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Note limited solubility in aqueous buffers due to hydrophobic bromine substituents.

- Stability Assessment : Conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions. Monitor decomposition via HPLC and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria). For anticancer studies, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies : Perform molecular docking to predict interactions with target proteins (e.g., dihydrofolate reductase) and validate via enzyme inhibition assays .

Q. How should researchers address contradictions in spectral or biological activity data?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HRMS, and crystallography for structural confirmation).

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive reactions).

- Collaborative Analysis : Share raw data via open-access platforms (e.g., Zenodo) to enable peer verification, adhering to FAIR principles .

Q. What mechanistic insights can be derived from the electronic effects of bromine and methyl substituents?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze electron-withdrawing effects of bromine and electron-donating effects of the methyl group on sulfonamide reactivity.

- Kinetic Studies : Compare reaction rates of brominated vs. non-brominated analogs in nucleophilic substitution reactions to quantify steric/electronic influences .

Q. What strategies are recommended for derivatizing this compound to enhance functionality?

- Methodological Answer :

- Functional Group Manipulation : Replace bromine atoms via Suzuki coupling to introduce aryl/heteroaryl groups. Optimize Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).

- Sulfonamide Modification : React with acyl chlorides to form N-acylated derivatives, improving membrane permeability for biological assays .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Document all procedures in accordance with institutional chemical hygiene plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.